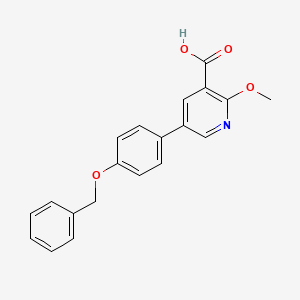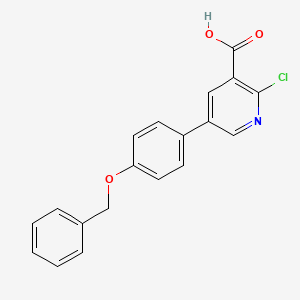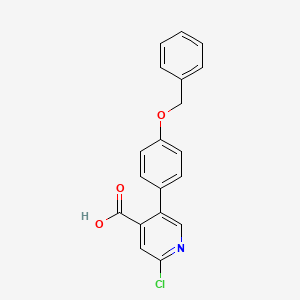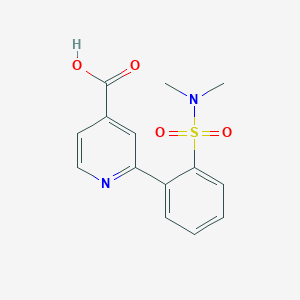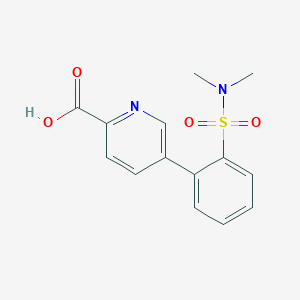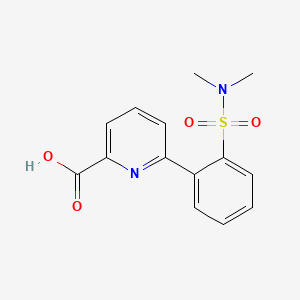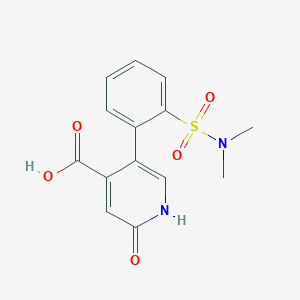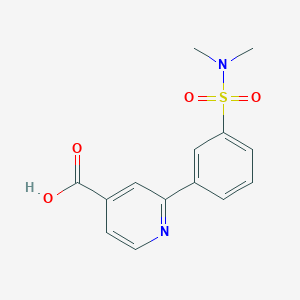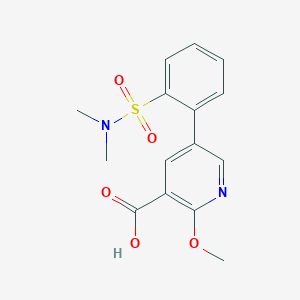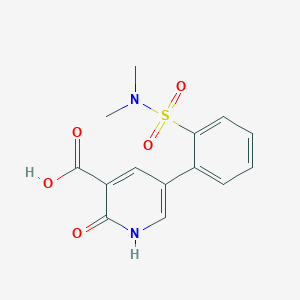
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid (5-DMSH) is an organic compound that is used in various scientific research applications. It is a derivative of nicotinic acid and is composed of a five-membered ring with two nitrogen atoms, two sulfur atoms, and a phenyl group. 5-DMSH has been found to exhibit a variety of biochemical and physiological effects, making it a useful tool for researchers in a wide range of fields.
科学研究应用
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has a variety of scientific research applications due to its biochemical and physiological effects. It has been used in studies of drug metabolism, as a tool for studying the effects of various drugs on the body. It has also been used to study the effects of dietary supplements on the body, as well as the effects of various environmental pollutants. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been used in studies of the effects of aging on the body, as well as the effects of various diseases.
作用机制
The exact mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is not fully understood. However, it is believed that it works by inhibiting the enzyme nicotinamide adenine dinucleotide (NAD) dehydrogenase, which is involved in the breakdown of NAD. This inhibition leads to an increase in the levels of NAD in the body, which has a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are numerous. It has been found to increase the levels of NAD in the body, which can lead to increased energy production and improved mitochondrial function. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been found to have antioxidant effects, which can help to protect the body from damage caused by free radicals. Finally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% has been found to have anti-inflammatory effects, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
The use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in the presence of a variety of reagents and solvents. Additionally, it is relatively non-toxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and can be difficult to work with in some cases. Additionally, it is not very stable in the presence of light or heat, which can limit its usefulness in some experiments.
未来方向
The potential future directions for research involving 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% are numerous. It could be used to study the effects of various drugs on the body, as well as to study the effects of dietary supplements and environmental pollutants. Additionally, it could be used to study the effects of aging on the body, as well as the effects of various diseases. Finally, it could be used to study the effects of various antioxidants on the body, as well as the effects of various anti-inflammatory compounds.
合成方法
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid, 95% is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of nicotinic acid with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate product, which is then reacted with phenylhydrazine hydrochloride in the presence of a base. The final product is then purified by recrystallization from a suitable solvent, such as methanol.
属性
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(17)15-8-9/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXUPSXZXZUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

